3,4-Dimercaptophenol
Overview
Description
“3,4-Dimercaptophenol” is also known as “4-Mercaptophenol”. It has the molecular formula C6H6OS and a molecular weight of 126.176 . It is also referred to by other names such as p-Hydroxythiophenol, 4-Hydroxythiophenol, Phenol, 4-mercapto-, p-Mercaptophenol, Hydroquinone, monothio-, Monothiohydroquinone, Phenol, p-mercapto-, Thiohydroquinone, USAF B-57, 4-Hydroxybenzenethiol, NSC 46192, p-Hydroxybenzenethiol, and 4-Sulfanylphenol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related study discusses a mechanism for switching a molecular junction based on a proton transfer reaction triggered by an external electrostatic field . This could potentially be relevant to the synthesis or functional applications of “this compound”.
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide insights into its physical and chemical properties.
Scientific Research Applications
Synthesis and Peptide Incorporation
- 3,4-Dimercaptophenol has been utilized in the synthesis of protected dimercaptophenylalanines, which are then incorporated into peptides. This advancement allows for the creation of dithiolene-functionalized peptides, which are promising for research in catalysis, diagnostics, and nanotechnology (Banerjee et al., 2021).
Spectrophotometric Determination
- It serves as a sensitive reagent for the extractive spectrophotometric determination of iron(III). This method is applicable in various fields, including pharmaceutical, biological, water, food, and plant sample analysis (Kuliev et al., 2019).
Surface-Enhanced Raman Scattering
- This compound is instrumental in surface-enhanced Raman scattering (SERS) studies, particularly in understanding physicochemical factors that influence the SERS spectrum (Ahmad et al., 2020).
Electrocatalysis and Energy Storage
- This compound is also significant in the field of electrocatalysis, where its interaction with various conducting polymers has been explored for potential applications in lithium-ion batteries (Rodríguez-Calero et al., 2011).
Plasmon-Driven Surface-Catalyzed Reactions
- It has shown promise in plasmon-driven surface-catalyzed reactions, representing a novel method in synthesizing new molecules and expanding the applications of plasmonics in chemistry (Sun et al., 2012).
Future Directions
While specific future directions for “3,4-Dimercaptophenol” were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially be relevant to the future applications of “this compound”.
Properties
IUPAC Name |
3,4-bis(sulfanyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLGFONLBNGYDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665401 | |
Record name | 3,4-Bis(sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742080-42-8 | |
Record name | 3,4-Bis(sulfanyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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